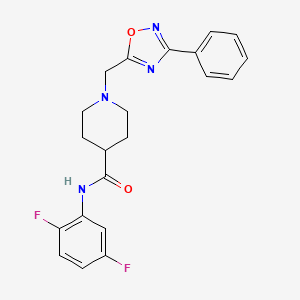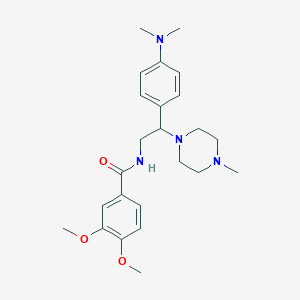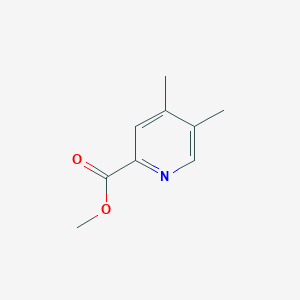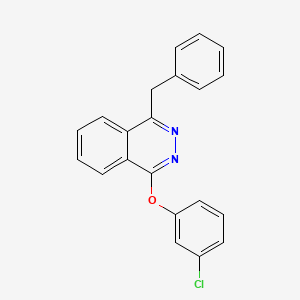
N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20F2N4O2 and its molecular weight is 398.414. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds related to N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide have been explored for their potential as antimicrobial and antifungal agents. In a study by Jadhav et al. (2017), novel compounds derived from a similar structure showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. Similarly, Khalid et al. (2016) synthesized N-substituted derivatives with antimicrobial properties.
Anticancer Research
In the field of anticancer research, derivatives of the compound have shown promising results. For instance, Ravinaik et al. (2021) designed and synthesized substituted benzamides with significant anticancer activity against various cancer cell lines.
Neuroinflammatory and Neurological Studies
Compounds with a similar structure have been used in neuroinflammatory and neurological studies. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be valuable in developing new therapeutics for neuroinflammation.
Tubulin Inhibition and Antiproliferative Activities
The compound's derivatives have been investigated for their role in tubulin inhibition and antiproliferative activities. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, confirming their action as tubulin inhibitors.
Drug Development for Alzheimer's Disease
There is ongoing research into the use of similar compounds in the development of drugs for Alzheimer's disease. Rehman et al. (2018) synthesized new N-substituted derivatives for evaluation as drug candidates for this neurodegenerative disease.
Antibiofilm and Antimicrobial Properties
The derivatives of N-(2,5-difluorophenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide have been studied for their potential antibiofilm and antimicrobial properties. Limban et al. (2011) investigated thiourea derivatives, demonstrating their effectiveness against certain bacterial strains.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c22-16-6-7-17(23)18(12-16)24-21(28)15-8-10-27(11-9-15)13-19-25-20(26-29-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCIQUFGZPDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)F)F)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)

![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)


![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)